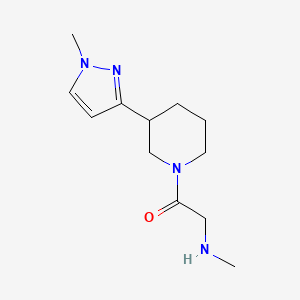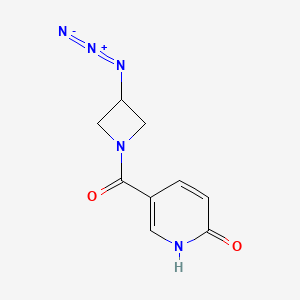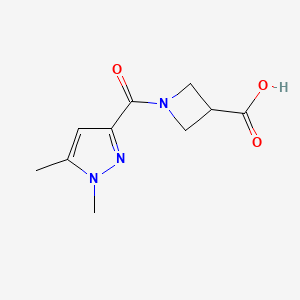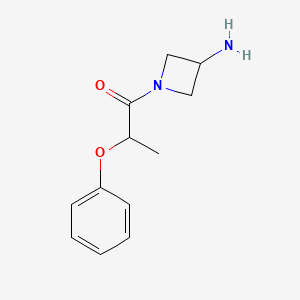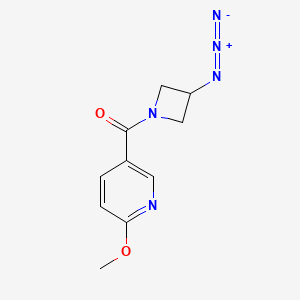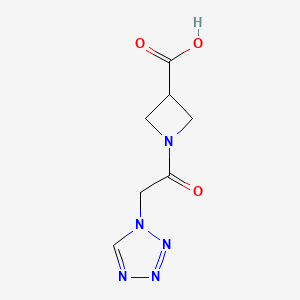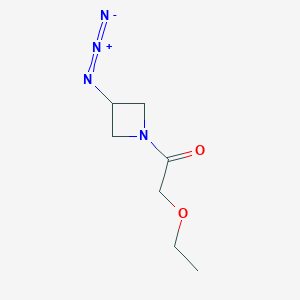
(3-Azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone
Übersicht
Beschreibung
(3-Azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone, also known as AMT, is a novel organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. AMT is a member of the azidoazetidine family, which is a group of compounds that contain a nitrogen-nitrogen triple bond and a nitrogen-carbon double bond. The compound has been found to possess a range of interesting properties, such as a high reactivity and a low melting point. It is also relatively stable, making it an attractive molecule for use in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
(3-Azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone plays a role in intermolecular 1,3-cycloaddition reactions. Zanirato (2002) observed that azido(2-heteroaryl)methanones undergo 1,3-cycloaddition reactions to yield methyl 1,2,3-triazolecarboxylates and (2-heteroaryl)(pyrrolidino)methanones, demonstrating a unique reactivity pattern in these compounds (Zanirato, 2002).
Synthesis of Novel Compounds
Gopi, Sastry, and Dhanaraju (2017) highlighted the synthesis of novel azodye/Schiff base/chalcone derivatives, potentially including (3-azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone, for antipsychotic activity investigation (Gopi, Sastry, & Dhanaraju, 2017).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines, which may include (3-azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone, exhibiting potent anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
β-Lactam Synthesis
Hoppe and Kloft (1980) explored β-lactam synthesis involving N-protected alkyl 2-(trans-4-alkylthio-3-amino-2-oxo-1-azetidinyl)acrylates, potentially linked to the chemical structure of (3-azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone (Hoppe & Kloft, 1980).
Synthesis of 1,2,4-Triazole and Triazolidin Derivatives
Abosadiya, Anouar, and colleagues (2018) demonstrated the synthesis of novel 1,2,4-triazole and triazolidin derivatives, which might include (3-azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone, featuring distinct molecular structures and properties (Abosadiya et al., 2018).
Biological Activities of Pyrazole Derivatives
Wang, Wu, Liu, Li, Song, and Li (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, potentially including (3-azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone, to investigate their herbicidal and insecticidal activities (Wang et al., 2015).
Molecular Docking Studies
FathimaShahana and Yardily (2020) conducted molecular docking studies on novel compounds, potentially including (3-azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone, to understand their antiviral activities and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
Catalytic Asymmetric Additions
Wang, Zhang, Zhao, Wang, Ding, Jing, and Song (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, potentially related to (3-azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone, for catalytic asymmetric additions to aldehydes (Wang et al., 2008).
Synthesis of Bis(azulen-1-yl) Ketones
Sigrist and Hansen (2010) developed methods for synthesizing nonsymmetrically substituted bis(azulen-1-yl) ketones, potentially involving derivatives of (3-azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone (Sigrist & Hansen, 2010).
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-5-7(15-4-10-5)8(14)13-2-6(3-13)11-12-9/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZMBAHZBSKQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1476277.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1476281.png)
![5-(2-hydroxyethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476282.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)
